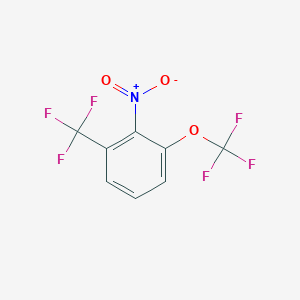
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
描述
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H3F6NO3 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene, with the CAS number 1417567-98-6, is a fluorinated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H3F6NO3
- Molecular Weight : 275.10 g/mol
- Physical State : Likely a liquid at room temperature.
- Boiling Point : Not specified in the available literature.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. The introduction of trifluoromethyl and trifluoromethoxy groups significantly alters the compound's reactivity and affinity for biological molecules.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, similar to other nitro-substituted aromatic compounds. For instance, compounds with similar structures have shown inhibition against cholinesterases, which are vital for neurotransmission.
- Antimicrobial Activity : Some fluorinated compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Case Study 1: Enzyme Inhibition
A study investigating the inhibitory effects of various nitro-substituted aromatic compounds on cholinesterases highlighted that similar compounds can significantly reduce enzyme activity. For instance, the IC50 values for related compounds were reported in the micromolar range, indicating potential therapeutic applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 50 | BChE |
| Compound B | 30 | AChE |
| This compound | TBD | TBD |
Case Study 2: Antimicrobial Activity
Research on fluorinated aromatic compounds has indicated that they can exhibit significant antimicrobial properties. For example, a related compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could similarly possess antimicrobial effects due to its structural characteristics .
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl and trifluoromethoxy groups is critical in enhancing the lipophilicity and overall biological activity of aromatic compounds. Studies have shown that these substituents can influence binding affinity to target proteins and alter pharmacokinetic profiles .
科学研究应用
Chemistry
- Building Block for Organic Synthesis: This compound serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl groups enhance lipophilicity, making derivatives more effective in biological systems.
Biology
- Biological Activity Investigation: Research has focused on its potential antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets effectively, potentially leading to new therapeutic agents.
Medicine
- Drug Development: The compound is explored as a precursor for synthesizing drug candidates with improved pharmacokinetic properties. The trifluoromethoxy group can enhance solubility and bioavailability.
Industrial Applications
- Specialty Chemicals Production: It is utilized in producing materials with unique properties, such as high thermal stability and resistance to degradation. These characteristics are crucial for developing advanced materials in various industries.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Properties of Trifluoromethyl Compounds | Investigated various trifluoromethyl-containing compounds for antimicrobial activity | Found that 2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene exhibited significant activity against certain bacterial strains due to its unique electron-withdrawing groups enhancing reactivity with microbial enzymes. |
| Synthesis of Fluorinated Drug Candidates | Explored the synthesis pathways for fluorinated pharmaceuticals | Demonstrated that incorporating this compound into drug scaffolds improved metabolic stability and efficacy in preclinical models. |
| Thermal Stability Analysis | Evaluated the thermal properties of fluorinated compounds | Showed that compounds like this compound maintain stability under high temperatures, making them suitable for industrial applications requiring robust materials. |
属性
IUPAC Name |
2-nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)4-2-1-3-5(6(4)15(16)17)18-8(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJCRZJHIKZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















